2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid 2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid
Brand Name: Vulcanchem
CAS No.: 940494-06-4
VCID: VC21388418
InChI: InChI=1S/C18H18N2O4/c1-2-11-19-16(21)12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)18(23)24/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)(H,23,24)
SMILES: CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3g/mol

2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid

CAS No.: 940494-06-4

Cat. No.: VC21388418

Molecular Formula: C18H18N2O4

Molecular Weight: 326.3g/mol

* For research use only. Not for human or veterinary use.

2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid - 940494-06-4

Specification

CAS No. 940494-06-4
Molecular Formula C18H18N2O4
Molecular Weight 326.3g/mol
IUPAC Name 2-[[4-(propylcarbamoyl)phenyl]carbamoyl]benzoic acid
Standard InChI InChI=1S/C18H18N2O4/c1-2-11-19-16(21)12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)18(23)24/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)(H,23,24)
Standard InChI Key QJIDTEOHQSAADO-UHFFFAOYSA-N
SMILES CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Canonical SMILES CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O

Introduction

Chemical Identity and Nomenclature

Basic Identification

2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid is an organic compound with the molecular formula C18H18N2O4 . It is identified by the CAS Registry Number 940494-06-4, which serves as its unique identifier in chemical databases and literature . The compound is also cataloged with the MDL Number MFCD09452666, providing an additional reference point for researchers seeking to identify or source this material .

Alternative Nomenclature

The compound is also known by its synonym 2-((4-(Propylcarbamoyl)phenyl)carbamoyl)benzoic acid, which describes its structural components in a slightly different manner but refers to the identical molecular entity. The IUPAC name for this compound is 2-[[4-(propylcarbamoyl)phenyl]carbamoyl]benzoic acid, which systematically describes its structural organization according to internationally recognized chemical naming conventions.

Digital Identifiers

For computational and database purposes, the compound has several digital identifiers that facilitate its identification in various chemical databases and software:

Identifier TypeValue
Standard InChIKeyQJIDTEOHQSAADO-UHFFFAOYSA-N
SMILES NotationCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
PubChem Compound ID17218704

These digital identifiers enable researchers to precisely search for and identify this compound across various chemical databases and computational platforms.

Molecular Structure and Physical Properties

Structural Features

2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid possesses a complex molecular structure characterized by several key structural elements:

  • A benzoic acid core, which contributes the carboxylic acid functionality

  • An anilino group, which forms a bridge in the molecule

  • A propylamino substituent that introduces an aliphatic chain

  • Multiple carbonyl groups that participate in amide bonds

The molecule contains two aromatic rings connected through an amide linkage, with additional functional groups extending from these core structures. This arrangement of functional groups creates a molecule with multiple potential interaction sites for chemical reactions and biological interactions.

Synthesis Methods and Procedures

General Synthetic Approaches

Chemical Reactivity and Mechanisms

Reactive Sites

Due to its multiple functional groups, 2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid exhibits several reactive sites that can participate in various chemical transformations:

  • The carboxylic acid group can undergo esterification, amidation, and reduction reactions

  • The amide bonds can be hydrolyzed under appropriate conditions

  • The aromatic rings can participate in electrophilic aromatic substitution reactions

  • The propylamino group provides a site for potential alkylation or acylation reactions

Common Reaction Types

The compound can undergo several types of reactions typical of its constituent functional groups:

  • Nucleophilic substitution reactions involving the carboxylic acid group

  • Hydrogen bonding interactions through the amide and carboxylic acid moieties

  • Acid-base reactions involving the carboxylic acid group

  • Potential coordination with metal ions through the carbonyl oxygen atoms

These reaction types are significant for understanding the compound's behavior in various chemical and biological systems.

Biological Activity and Mechanisms

Structure-Activity Relationships

The specific arrangement of functional groups in this compound creates a unique three-dimensional structure that determines its biological activity profile. The presence of both hydrogen bond donors (NH groups) and acceptors (carbonyl groups) enables multiple interaction points with potential biological targets. Additionally, the aromatic rings provide hydrophobic surfaces that can interact with nonpolar regions of proteins or other biological molecules.

Applications and Research Uses

Current Research Applications

2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid has several research applications in various scientific fields:

  • It serves as a valuable compound for structural studies in organic chemistry

  • The compound can be used in medicinal chemistry research as a potential lead compound or building block

  • It has applications in materials science research, particularly in the development of functional materials with specific properties

Related Compounds and Structural Analogs

Structural Analogs

Several structural analogs of 2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid have been identified:

  • 2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)benzoic acid, which features a diethylamino group instead of the propylamino group

  • 2-({4-[(sec-Butylamino)carbonyl]anilino}carbonyl)-benzoic acid, which contains a sec-butylamino group in place of the propylamino group

These structural analogs share the core molecular framework but differ in the specific amine substituent, potentially leading to differences in physical properties, chemical reactivity, and biological activities.

Comparative Analysis

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acidC18H18N2O4326.35940494-06-4Propylamino group
2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)benzoic acidC19H20N2O4340.38940510-49-6Diethylamino group
2-({4-[(sec-Butylamino)carbonyl]anilino}carbonyl)-benzoic acidC19H20N2O4340.38940487-85-4sec-Butylamino group

This comparative analysis highlights the structural similarities and differences among these related compounds, providing insight into how subtle structural modifications can influence molecular properties.

Future Research Directions

Analytical Techniques for Further Characterization

Further characterization of this compound could employ various analytical techniques:

  • X-ray crystallography to determine its precise three-dimensional structure

  • Nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis

  • Mass spectrometry for fragmentation pattern analysis

  • Computational modeling to predict physicochemical properties and potential biological interactions

Such studies would provide a more comprehensive understanding of this compound's properties and potential applications.

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